YM-53601 -

YM-53601

Catalog Number: EVT-7986426
CAS Number:
Molecular Formula: C21H22ClFN2O
Molecular Weight: 372.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

YM-53601 is classified as a squalene synthase inhibitor. Squalene synthase is the first committed enzyme in the cholesterol biosynthetic pathway, which makes inhibitors like YM-53601 valuable for lowering cholesterol levels in various animal models .

Synthesis Analysis

The synthesis of YM-53601 involves several key steps:

  1. Starting Materials: The synthesis begins with 2-hydroxy-9H-carbazole, which undergoes O-allylation to form an allyl-substituted phenol derivative.
  2. Claisen Rearrangement: This intermediate is subjected to thermal Claisen rearrangement to yield the desired allyl compound.
  3. Final Steps: The final compound is obtained through a series of reactions including N-acetylation and further Claisen rearrangement, leading to the formation of YM-53601 .

The process also involves purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product with high purity .

Molecular Structure Analysis

YM-53601's molecular structure features a carbazole core substituted with a quinuclidine moiety and a fluorinated ethoxy group. The structural formula can be represented as follows:

  • Molecular Formula: C18_{18}H20_{20}F1_{1}N1_{1}O1_{1}·HCl
  • Molecular Weight: Approximately 337.1703 g/mol

The compound exhibits significant stereochemistry due to the presence of the quinuclidine ring, which contributes to its biological activity by influencing binding interactions with squalene synthase .

Chemical Reactions Analysis

YM-53601 undergoes several notable chemical reactions:

  1. Homolytic C-O Bond Cleavage: Upon exposure to UV light, YM-53601 can undergo homolytic cleavage of the aryl ether bond, generating radical species that can participate in further reactions such as hydrogen abstraction from peptides .
  2. Photochemical Rearrangement: The compound can also undergo photochemical rearrangements leading to products that retain the carbazole structure but exhibit different substituents due to radical recombination processes .
  3. Inhibition Mechanism: In vitro studies demonstrate that YM-53601 inhibits squalene synthase activity in liver microsomes from various animal species, effectively reducing cholesterol biosynthesis .
Mechanism of Action

The mechanism by which YM-53601 exerts its effects involves:

Physical and Chemical Properties Analysis

YM-53601 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Melting Point: The melting point is reported to be between 165–167 °C.
  • Stability: The compound is stable under normal laboratory conditions but may undergo degradation upon UV exposure due to its photochemical properties .
Applications

YM-53601 has potential applications in various scientific and medical fields:

  1. Lipid-Lowering Agent: As a squalene synthase inhibitor, it shows promise for treating conditions related to high cholesterol and triglyceride levels, potentially offering an alternative to traditional statin therapies.
  2. Research Tool: Its ability to induce protein degradation through photochemical activation positions it as a valuable tool in optogenetics and cellular biology research for studying protein function and regulation .
  3. Pharmaceutical Development: Given its efficacy in lowering lipid levels in preclinical models, further development could lead to new therapeutic strategies for managing dyslipidemia and associated cardiovascular diseases .
Introduction to YM-53601 in Cholesterol Biosynthesis Regulation

Role of Squalene Synthase in the Mevalonate Pathway

Cholesterol biosynthesis occurs via a complex 37-step enzymatic process initiated in the cytoplasm, with the liver and intestines serving as primary sites for endogenous production. This pathway branches from acetyl-CoA through the mevalonate pathway, a critical metabolic sequence that also yields essential nonsterol isoprenoids. The committed step in sterol biosynthesis occurs at squalene synthase (SQS, farnesyl-diphosphate farnesyltransferase 1, FDFT1), which catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, the first exclusively sterol-pathway intermediate [7]. Unlike upstream enzymes (e.g., HMG-CoA reductase), SQS inhibition avoids disrupting the synthesis of vital nonsterol isoprenoids like ubiquinone, dolichol, and prenylated proteins, which are crucial for cellular functions including electron transport, protein glycosylation, and signal transduction [1] [3]. This strategic positioning makes SQS an attractive therapeutic target for hypercholesterolemia without compromising essential metabolic pathways.

Table 1: Key Enzymes in Cholesterol Biosynthesis Pathway

EnzymeReaction CatalyzedProductTherapeutic Target
HMG-CoA reductaseReduction of HMG-CoA to mevalonateMevalonic acidStatins (e.g., Pravastatin)
Squalene synthaseDimerization of FPPSqualeneYM-53601
Squalene epoxidaseEpoxidation of squaleneSqualene-2,3-epoxide-
Lanosterol synthaseCyclization of squalene epoxideLanosterol-

The enzymatic reaction proceeds through a presqualene diphosphate intermediate, requiring NADPH as a cofactor. SQS activity is predominantly localized to the endoplasmic reticulum membrane, and its expression is transcriptionally regulated by sterol regulatory element-binding protein 2 (SREBP-2). This regulation creates a feedback loop where cellular cholesterol levels control SQS expression, ensuring metabolic balance [6] [7]. Inhibition at this nodal point allows selective modulation of cholesterol production while preserving FPP utilization for other essential biological processes—a key pharmacological advantage over upstream inhibition.

YM-53601 as a Selective Squalene Synthase Inhibitor: Historical Context and Discovery

YM-53601, chemically designated as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride, was first reported in 2000 as a novel and potent squalene synthase inhibitor [1]. Its discovery emerged from efforts to identify compounds that could overcome limitations of HMG-CoA reductase inhibitors (statins), particularly the compensatory increase in triglyceride synthesis observed with some statins and the phenomenon of "cholesterol escape" where prolonged statin use leads to reduced efficacy [1] [2]. YM-53601 distinguished itself through its unique carbazole-quinuclidine structure, which confers high affinity for the SQS enzyme across multiple species.

Table 2: Comparative Efficacy of YM-53601 Across Animal Models

SpeciesDose & DurationPlasma Lipid ReductionReference Compound & Efficacy
Guinea pigs100 mg/kg/day, 14 daysnonHDL-C ↓ 47% (P<0.001)Pravastatin: ↓33% (P<0.001)
Rhesus monkeys50 mg/kg twice daily, 21 daysnonHDL-C ↓ 37% (P<0.01)Pravastatin: No significant reduction
Hamsters (normal diet)50 mg/kg/day, 5 daysTriglycerides ↓ 81% (P<0.001)-
Hamsters (high-fat diet)100 mg/kg/day, 7 daysTriglycerides ↓ 73% (P<0.001)Fenofibrate: ↓53% (P<0.001)

In vitro characterization demonstrated potent and species-independent inhibition, with IC₅₀ values of 45-170 nM against hepatic microsomal SQS across rats, hamsters, guinea pigs, rhesus monkeys, and humans [1] [3]. The compound exhibited competitive inhibition kinetics with respect to the substrate farnesyl diphosphate. Its mechanism involves binding to the enzyme's active site, preventing the conversion of FPP to squalene, thereby diverting FPP toward nonsterol pathways [3]. This selectivity was confirmed through metabolic labeling studies showing that YM-53601 suppressed ³H-acetate incorporation into cholesterol without affecting incorporation into nonsaponifiable lipids derived from FPP [2].

A landmark finding was YM-53601's dual lipid-lowering capability—significantly reducing both cholesterol and triglycerides in vivo. In cholestyramine-treated rats, a single dose inhibited hepatic biosynthesis of cholesterol, free fatty acids, and triglycerides at similar dose ranges (ED₅₀ for cholesterol biosynthesis = 32 mg/kg) [2]. This contrasted with statins, which primarily affect cholesterol synthesis. The triglyceride-lowering effect was attributed to suppressed hepatic VLDL secretion and enhanced LDL clearance, as demonstrated in hamster models where YM-53601 rapidly reduced plasma cholesterol within one hour post-administration and decreased Triton WR1339-induced hyperlipidemia [2] [5].

Table 3: In Vitro Inhibition Profile of YM-53601

Source of Squalene SynthaseIC₅₀ (nM)Experimental System
Human HepG2 cells79Liver microsomes
Hamster liver170[³H]FPP → [³H]Squalene conversion assay
Rhesus monkey liver45Liver microsomes
Rat liver90Liver microsomes
Guinea pig liver46Liver microsomes

Structurally, YM-53601 features a rigid carbazole framework linked via a fluoroethoxy bridge to a quinuclidine moiety, yielding an amphiphilic molecule that facilitates membrane interaction. Its free base form (C₂₁H₂₁FN₂O, MW 336.4 g/mol) is typically administered as a water-soluble hydrochloride salt (C₂₁H₂₂ClFN₂O, MW 372.86 g/mol) [3] [5]. The compound's in vivo efficacy was demonstrated across diverse animal models, showing superiority over pravastatin in reducing non-HDL cholesterol in monkeys (37% vs. no significant reduction) and greater triglyceride reduction than fenofibrate in high-fat diet-fed hamsters (73% vs. 53%) [1]. These findings positioned YM-53601 as the first SQS inhibitor with demonstrated advantages over existing lipid-lowering agents in preclinical models, highlighting its potential for treating combined hyperlipidemia.

Table 4: Key Chemical Properties of YM-53601

PropertyValue
Chemical Name(E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride
CAS Registry Number182959-33-7 (HCl salt); 182959-28-0 (free base)
Molecular FormulaC₂₁H₂₂ClFN₂O (HCl salt)
Molecular Weight372.86 g/mol (HCl salt)
Mechanism of ActionCompetitive squalene synthase inhibition
Primary TargetsPlasma cholesterol and triglycerides

Properties

Product Name

YM-53601

IUPAC Name

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride

Molecular Formula

C21H22ClFN2O

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;

InChI Key

JWXYVHMBPISIJQ-TVWXOORISA-N

SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl

Isomeric SMILES

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.